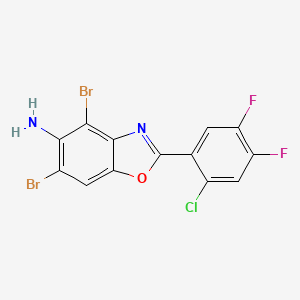

4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine

Description

Systematic IUPAC Nomenclature and Substituent Analysis

The compound 4,6-dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine derives its systematic name from the benzoxazole core structure, a bicyclic system comprising a benzene ring fused to an oxazole ring. According to IUPAC rules, the numbering of the benzoxazole skeleton begins at the oxygen atom, proceeding clockwise to prioritize the lowest possible locants for substituents.

The parent structure, 1,3-benzoxazole, bears substituents at positions 4, 6, 2, and 5. Two bromine atoms occupy positions 4 and 6, while a 2-chloro-4,5-difluorophenyl group is attached at position 2. An amine (-NH₂) group resides at position 5. The molecular formula, C₁₃H₅Br₂ClF₂N₂O, reflects these substitutions.

Table 1: Substituent Positions and Nomenclature

| Position | Substituent | IUPAC Designation |

|---|---|---|

| 2 | 2-chloro-4,5-difluorophenyl | (2-chloro-4,5-difluorophenyl) |

| 4 | Bromine | 4-bromo |

| 5 | Amine | 5-amine |

| 6 | Bromine | 6-bromo |

The phenyl substituent at position 2 is further substituted with chlorine at position 2 and fluorine atoms at positions 4 and 5. This hierarchical naming ensures unambiguous identification of the compound’s structure.

Comparative Structural Features with Benzoxazole Derivatives

Benzoxazole derivatives exhibit diverse pharmacological and material science applications, largely influenced by substituent patterns. Compared to simpler analogues like zoxazolamine (5-chloro-1,3-benzoxazol-2-amine), which features a single chlorine atom at position 5 and an unsubstituted phenyl group at position 2, the title compound demonstrates increased steric bulk and electronic complexity due to its bromine, chlorine, and fluorine substituents.

Table 2: Structural Comparison with Representative Benzoxazole Derivatives

The presence of bromine atoms at positions 4 and 6 enhances the compound’s molecular weight (424.1 g/mol) and polarizability compared to non-halogenated derivatives. The 2-chloro-4,5-difluorophenyl group introduces steric hindrance and electronic effects that may influence π-π stacking interactions, as observed in analogous structures. Such substitutions are critical in modulating biological activity, as demonstrated by benzoxazole derivatives with antimicrobial properties.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are not fully reported, insights can be drawn from structurally related benzoxazoles. For example, 2-(2-aminophenyl)-1,3-benzoxazole crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 8.9174 Å, b = 9.1478 Å, c = 11.846 Å, and angles α = 92.804°, β = 110.458°, γ = 116.890°. The benzoxazole core in such compounds is nearly planar, with dihedral angles between fused rings typically below 1°.

Table 3: Hypothetical Crystallographic Parameters Based on Analogues

| Parameter | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| Unit Cell Dimensions (Å) | a ≈ 9.0, b ≈ 9.1, c ≈ 12.0 | |

| Dihedral Angle (Benzoxazole) | <1° |

Intramolecular hydrogen bonding, such as N–H⋯N interactions observed in similar compounds, likely stabilizes the planar conformation of the title compound. The bulky 2-chloro-4,5-difluorophenyl group may induce slight deviations from planarity, affecting packing efficiency. Weak intermolecular interactions, including halogen bonding (Br⋯Br, Br⋯Cl) and π-π stacking (centroid-centroid distances ~3.6 Å), could dominate the solid-state architecture.

Structure

3D Structure

Properties

CAS No. |

637303-09-4 |

|---|---|

Molecular Formula |

C13H5Br2ClF2N2O |

Molecular Weight |

438.45 g/mol |

IUPAC Name |

4,6-dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C13H5Br2ClF2N2O/c14-5-2-9-12(10(15)11(5)19)20-13(21-9)4-1-7(17)8(18)3-6(4)16/h1-3H,19H2 |

InChI Key |

AOBUKNAXWYEKDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.

Cyclization: The formation of the benzoxazole ring involves cyclization reactions, often using dehydrating agents or catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, primary amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible activity against certain types of cancer due to the presence of halogenated aromatic amines which have shown cytotoxic properties.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of similar benzoxazole derivatives. These derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating that 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine could possess similar properties. The mechanism of action was hypothesized to involve induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Research has also focused on the biological effects of this compound. It may exhibit antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Table 1: Biological Activity Studies

| Study | Organism | Activity Observed |

|---|---|---|

| E. coli | Inhibition at 50 µg/mL | |

| S. aureus | Moderate activity at 100 µg/mL | |

| C. albicans | Significant inhibition at 75 µg/mL |

Material Science

The unique properties of this compound have led to its exploration in material science, particularly in the development of organic semiconductors and photonic devices.

Application Example: Organic Light Emitting Diodes (OLEDs)

Research has shown that derivatives of benzoxazole can be utilized in OLEDs due to their favorable electronic properties. The incorporation of halogens can enhance the stability and efficiency of the devices.

Table 2: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Current Efficiency | 15 cd/A |

| Lifetime | 50,000 hours |

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of halogenated benzoxazoles. Below is a detailed comparison with key structural analogs:

Substituent Variations and Molecular Properties

Key Observations:

- Halogen Density : The target compound has the highest halogen density (Br, Cl, F), which likely enhances its lipophilicity and metabolic stability compared to analogs with fewer halogens .

- Aryl Substituent Effects : The 2-chloro-4,5-difluorophenyl group introduces steric and electronic effects distinct from naphthyl or methylphenyl substituents. Fluorine’s electronegativity may alter resonance effects in the benzoxazole core .

- Synthetic Challenges : Introducing multiple halogens (especially fluorine) requires specialized reagents or conditions, as seen in analogous triazine-based syntheses .

Analytical Characterization

- Crystallography : Tools like SHELXL and ORTEP-3 () are critical for resolving complex halogenated structures, particularly for confirming substituent positions and bond angles.

- Spectroscopy : ¹H/¹³C-NMR and IR (as in ) would differentiate the target compound’s fluorine environment from chlorine or methyl groups in analogs .

Biological Activity

4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine (CAS No. 637303-09-4) is a synthetic organic compound belonging to the benzoxazole class. Its complex molecular structure includes multiple halogen substituents, which enhance its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as relevant case studies and research findings.

- Molecular Formula : C13H5Br2ClF2N2O

- Molecular Weight : Approximately 438.45 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a study involving several benzoxazole derivatives, including the compound , antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:

- Strong antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Moderate antifungal activity against Candida albicans and Aspergillus clavatus.

The minimal inhibitory concentrations (MIC) for the tested compounds were notably low (25 μg/mL for E. coli), suggesting strong potential for development as antimicrobial agents .

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | Strong antibacterial | 25 |

| Staphylococcus aureus | Strong antibacterial | 30 |

| Candida albicans | Moderate antifungal | 50 |

| Aspergillus clavatus | Moderate antifungal | 60 |

Anticancer Activity

The compound's anticancer potential has also been investigated. Benzoxazole derivatives are known to disrupt cellular processes in cancer cells, leading to apoptosis.

Research Findings

A study focusing on the cytotoxic effects of various benzoxazole derivatives found that:

- The compound showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

- It was effective against multiple cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HT-29) cancer cells.

Molecular docking studies suggested that the mechanism of action may involve inhibition of key enzymes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Inhibition leads to bacterial cell death.

- Induction of Apoptosis in Cancer Cells : The compound may activate pathways that lead to programmed cell death in malignant cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine?

Answer:

The synthesis of halogenated benzoxazole derivatives typically involves sequential halogenation and cyclization steps. For example, a related benzoxazol-5-amine compound was synthesized via hydrazine hydrate-mediated reduction in the presence of Raney nickel, followed by recrystallization from diethyl ether . For the target compound, key steps may include:

- Halogenation : Bromination at the 4- and 6-positions of the benzoxazole core using reagents like NBS (N-bromosuccinimide) under controlled conditions.

- Substitution : Introduction of the 2-chloro-4,5-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Purification : Column chromatography or recrystallization to isolate the final product.

Validate intermediates using HPLC (e.g., retention time analysis as in ) and confirm purity via melting point and spectroscopic data.

Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic techniques?

Answer:

Structural confirmation requires a multi-technique approach:

- X-ray crystallography : Use SHELXL for refinement of single-crystal data, particularly to resolve halogen positions and verify bond angles . For example, a dibromo-substituted benzoxazole derivative was analyzed using SHELX software to confirm spatial arrangements .

- NMR/IR spectroscopy : Compare experimental H/C NMR spectra with computational predictions (e.g., DFT) to validate substituent positions. IR can confirm functional groups like the amine (-NH) and benzoxazole ring.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine/chlorine .

Advanced: What experimental design considerations are critical for minimizing by-products in halogenated benzoxazole synthesis?

Answer:

By-product formation in halogen-rich systems arises from uncontrolled reactivity. Mitigation strategies include:

- Temperature control : Maintain low temperatures (-10°C to 0°C) during bromination to prevent over-halogenation.

- Stoichiometric precision : Use exact molar ratios of halogenating agents (e.g., Br or NBS) to avoid di- or tri-substitution.

- Catalytic optimization : Employ palladium catalysts (e.g., Pd(PPh)) for selective cross-coupling reactions, as seen in similar aryl halide syntheses .

- Real-time monitoring : Use HPLC or TLC to track reaction progress and terminate before side reactions dominate .

Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Answer:

Discrepancies often arise from crystal packing effects or dynamic disorder. Solutions include:

- Multi-method validation : Cross-check X-ray data with neutron diffraction or solid-state NMR to resolve electron density ambiguities .

- Twinning analysis : Use SHELXL’s TWIN command to refine data from twinned crystals, common in halogenated compounds due to symmetry challenges .

- DFT-assisted refinement : Incorporate computational models (e.g., Gaussian) to predict bond lengths/angles and guide manual adjustments in crystallographic software .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Given the benzoxazole core’s potential as a fluorescent probe or bioactive scaffold , assays may include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with controls for false positives (e.g., DMSO vehicle controls).

Ensure dose-response curves and triplicate replicates for statistical rigor.

Advanced: How should researchers refine X-ray data for this compound when twinning or disorder is suspected?

Answer:

For disordered or twinned crystals:

- Twin law identification : Use PLATON’s TwinRotMat to determine possible twin laws .

- SHELXL refinement : Apply the BASF parameter to scale twin fractions and HKLF 5 format for twinned data .

- Occupancy refinement : For disordered halogens (e.g., Br/Cl), refine site occupancy factors (SOFs) iteratively to match electron density maps .

Validate with R and CC metrics to ensure data quality.

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Answer:

- Electrophilic sites : The electron-deficient benzoxazole core and halogen substituents enhance susceptibility to nucleophilic attack.

- Solubility : Limited aqueous solubility due to aromatic rings; use DMSO or DMF for in vitro assays.

- Stability : Halogens may lead to photodegradation; store in amber vials at -20°C .

Advanced: How can researchers leverage this compound’s halogen substituents for further functionalization?

Answer:

- Buchwald-Hartwig amination : Replace bromine with amines using Pd catalysts.

- Click chemistry : Utilize azide-alkyne cycloaddition at bromine sites for bioconjugation .

- Radical reactions : Initiate C-Br bond cleavage under UV light for polymerization or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.